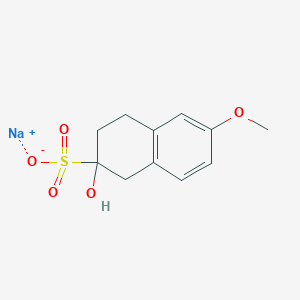

Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate

Vue d'ensemble

Description

Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate is a useful research compound. Its molecular formula is C11H13NaO5S and its molecular weight is 280.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Sodium 2-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate (commonly referred to as sodium tetrahydronaphthalene sulfonate) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

- Molecular Formula : C₁₁H₁₃NaO₅S

- Molecular Weight : 280.27 g/mol

- CAS Number : 1017781-39-3

- Solubility : Highly soluble in water due to the presence of the sulfonate group.

The compound's structure includes a tetrahydronaphthalene backbone with hydroxyl (-OH) and methoxy (-OCH₃) substituents, which contribute to its unique reactivity and biological activity.

Synthesis Methods

This compound can be synthesized through various methods. Common approaches include:

- Sulfonation of Tetrahydronaphthalene : This involves introducing a sulfonic acid group into the tetrahydronaphthalene structure.

- Methoxylation and Hydroxylation Reactions : These steps can be achieved using appropriate reagents such as methyl iodide for methoxylation and sodium hydroxide for hydroxylation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Properties

Studies have shown that compounds with similar structures often display antioxidant activity. The presence of hydroxyl and methoxy groups enhances the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related damage in cells.

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases. For instance:

- Parkinson's Disease Models : In vivo studies have demonstrated that sodium tetrahydronaphthalene sulfonate may help reverse locomotor deficits in animal models by mitigating oxidative stress and promoting neuronal survival .

Interaction with Biological Systems

This compound interacts with various biological targets:

- Dopamine Receptors : Preliminary studies suggest that this compound may modulate dopamine receptor activity, which is significant for conditions like Parkinson's disease .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison can be made with related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Sodium 1-naphthalenesulfonate | C₁₁H₉NaO₃S | Simple naphthalene sulfonate | Lacks additional hydroxyl and methoxy groups |

| Sodium 4-hydroxybenzenesulfonate | C₆H₇NaO₄S | Hydroxylated aromatic sulfonate | More acidic due to additional hydroxyl group |

| Sodium 3-methoxynaphthalene-1-sulfonate | C₁₁H₉NaO₄S | Contains methoxy and sulfonate groups | Different positioning of functional groups affects reactivity |

This table illustrates how this compound's structural features contribute to its specific biological activities.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in Animal Models : Research demonstrated significant improvements in motor functions in Parkinson's disease models treated with this compound. The study indicated that it could reverse reserpinized rat locomotion deficits by acting on dopaminergic pathways .

- Antioxidant Mechanisms : In vitro assays showed that this compound effectively reduced oxidative stress markers in neuronal cells exposed to harmful agents. The antioxidant activity was quantified using standard deoxyribose assays .

Applications De Recherche Scientifique

Pharmaceutical Applications

Sodium 2-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate is primarily utilized in pharmaceutical formulations due to its stabilizing properties. It enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs). This is particularly important for poorly soluble drugs, where the compound can help in:

- Formulation Development : It acts as a solubilizer in oral and injectable drug formulations.

- Stability Improvement : It helps maintain the stability of APIs during storage and transportation.

Case Study : A study demonstrated that incorporating this compound in a formulation for an anti-inflammatory drug significantly improved its solubility and therapeutic efficacy compared to formulations without it .

Cosmetic Industry

In cosmetics, this compound is valued for its moisturizing properties. It is commonly included in:

- Skincare Products : Enhances skin hydration and texture.

- Hair Care Products : Acts as a conditioning agent.

Case Study : Research showed that creams containing this compound resulted in improved skin hydration levels after four weeks of use compared to control products .

Analytical Chemistry

This compound serves as a reagent in various analytical techniques. Its applications include:

- Chromatography : Used as a mobile phase additive to enhance separation efficiency.

- Spectroscopy : Acts as a standard for calibrating instruments due to its known properties.

Data Table: Analytical Applications

| Technique | Application |

|---|---|

| Chromatography | Mobile phase additive |

| Spectroscopy | Calibration standard |

Textile Industry

In textiles, this compound functions as a dyeing assistant:

- Dye Uptake Enhancement : It improves the absorption of dyes in fabrics, resulting in more vibrant colors.

Case Study : A comparative study indicated that fabrics treated with this compound exhibited significantly higher dye uptake than untreated fabrics .

Environmental Applications

The compound is being explored for its potential in environmental remediation:

- Wastewater Treatment : It aids in the removal of pollutants from wastewater, contributing to cleaner water systems.

Research Findings : Trials have shown that this compound can effectively reduce chemical oxygen demand (COD) levels in contaminated water sources .

Analyse Des Réactions Chimiques

Chemical Reactions

The compound exhibits several notable chemical reactions:

-

Nucleophilic Substitution Reactions : The sulfonate group can participate in nucleophilic substitution reactions where it acts as a leaving group, allowing for the introduction of various nucleophiles.

-

Oxidation Reactions : The hydroxyl group can undergo oxidation to form ketones or aldehydes under specific conditions.

-

Reduction Reactions : The compound can be reduced to form diols or other saturated derivatives through catalytic hydrogenation processes.

-

Degradation Pathways : Research indicates that sodium 2-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate may undergo anaerobic degradation pathways similar to other naphthalene derivatives, leading to ring cleavage products such as tetrahydro-2-naphthoic acids under microbial action .

Biological Interactions

The compound has been studied for its biological interactions:

-

Antioxidant Activity : The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals, providing protective effects against oxidative stress.

-

Neuroprotective Effects : In models of neurodegenerative diseases like Parkinson's disease, the compound has shown potential in reversing locomotor deficits by mitigating oxidative stress and promoting neuronal survival.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with similar compounds can be made:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Sodium 1-naphthalenesulfonate | C₁₁H₉NaO₃S | Simple naphthalene sulfonate | Lacks additional hydroxyl and methoxy groups |

| Sodium 4-hydroxybenzenesulfonate | C₆H₇NaO₄S | Hydroxylated aromatic sulfonate | More acidic due to additional hydroxyl group |

| Sodium 3-methoxynaphthalene-1-sulfonate | C₁₁H₉NaO₄S | Contains methoxy and sulfonate groups | Different positioning of functional groups affects reactivity |

This table illustrates how the structural features of this compound contribute to its specific biological activities and chemical reactivity.

Propriétés

IUPAC Name |

sodium;2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S.Na/c1-16-10-3-2-9-7-11(12,17(13,14)15)5-4-8(9)6-10;/h2-3,6,12H,4-5,7H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJNXQPSLNNYCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)(O)S(=O)(=O)[O-])C=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656894 | |

| Record name | Sodium 2-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-39-3 | |

| Record name | Sodium 2-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.